molecular formula C20H25NO2 B092652 Fomocaine CAS No. 17692-39-6

Fomocaine

Cat. No.: B092652
CAS No.: 17692-39-6
M. Wt: 311.4 g/mol
InChI Key: CVHGCWVMTZWGAY-UHFFFAOYSA-N
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Description

Fomocaine is a local anesthetic primarily used in dermatological practice for surface anesthesia. It is known for its effectiveness in relieving pain associated with burns and wounds. This compound functions by blocking both sodium and calcium voltage-gated ion channel currents .

Preparation Methods

The synthesis of fomocaine involves several steps. One common method includes the following steps :

  • Formation of γ-(4-phenoxymethylphenyl)propyl chloride:
    • Dissolve 64 parts of dry sodium phenolate in 300 parts of methylisobutyl ketone by heating at 110°C.
    • Add 103 parts of γ-(4-chloromethylphenyl)propyl chloride dropwise with agitation, maintaining the temperature at 110°C for 4 hours.
    • After cooling, wash the reaction mixture with water and distill off the methylisobutyl ketone under reduced pressure.
    • Crystallize the residue by adding ice water, filter, and dry the crystals.
  • Formation of N-[(γ-phenoxymethylphenyl)propyl]-morpholine:
    • Heat 130 parts of γ-(4-phenoxymethylphenyl)propyl chloride under reflux at 140°C for 24 hours with 130 parts of morpholine.
    • Treat the reaction mixture to obtain N-[(γ-phenoxymethylphenyl)propyl]-morpholine, which forms colorless crystals when crystallized from n-heptane.

Chemical Reactions Analysis

Fomocaine undergoes various chemical reactions, including:

  • Substitution Reactions:
    • This compound can participate in nucleophilic substitution reactions due to the presence of the morpholine ring and the phenyl ether moiety.
  • Oxidation and Reduction:
    • The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
  • Hydrolysis:
    • This compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the ether linkage.

Scientific Research Applications

Fomocaine has several scientific research applications :

  • Neuroscience:
    • This compound, in its photochromic form known as fotocaine, is used to control neuronal activity with light. This application is particularly useful in studying action potential firing and neuronal function.
  • Pain Research:
    • As a local anesthetic, this compound is used in pain research to understand its effects on voltage-gated ion channels and its potential for pain relief.
  • Pharmacology:
    • This compound’s derivatives are studied for their pharmacological properties, including their affinity for sodium channels and potential systemic applications.

Mechanism of Action

Fomocaine exerts its effects by blocking sodium and calcium voltage-gated ion channels . This action prevents the initiation and propagation of action potentials in neurons, leading to a local anesthetic effect. The compound’s molecular targets include the voltage-dependent R-type calcium channel subunit alpha-1E.

Comparison with Similar Compounds

Fomocaine is compared with other local anesthetics such as lidocaine, novocaine, and cocaine :

  • Lidocaine:
    • Both this compound and lidocaine are used as local anesthetics, but lidocaine is more commonly used in clinical practice due to its well-established safety profile.
  • Novocaine:
    • Novocaine, like this compound, is used for surface anesthesia. novocaine is an ester-type anesthetic, whereas this compound is an ether-type.
  • Cocaine:
    • Cocaine is a naturally occurring alkaloid with local anesthetic properties. Unlike this compound, cocaine has significant central nervous system effects and is less commonly used in modern medical practice.

This compound’s unique structure, featuring a benzyl-phenyl ether moiety, distinguishes it from these other anesthetics and contributes to its specific pharmacological properties.

Properties

IUPAC Name

4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21/h1-3,6-11H,4-5,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHGCWVMTZWGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56583-43-8 (hydrochloride)
Record name Fomocaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046222
Record name Fomocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17692-39-6
Record name Fomocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fomocaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fomocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOMOCAINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOMOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XO7A09HQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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